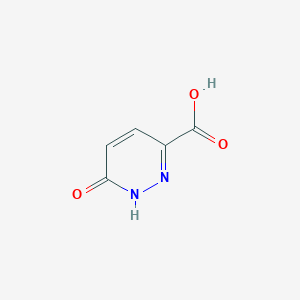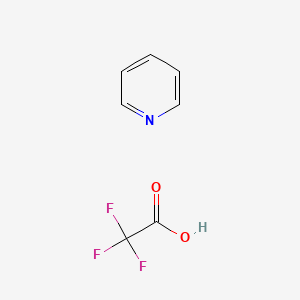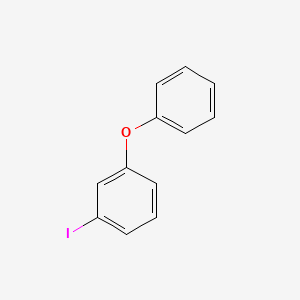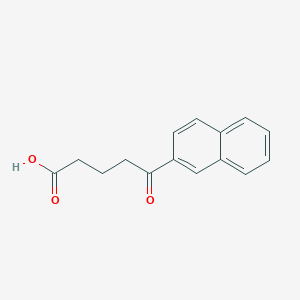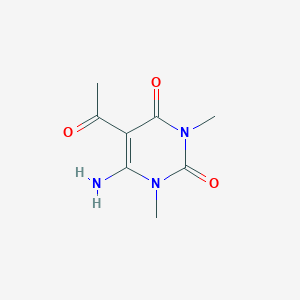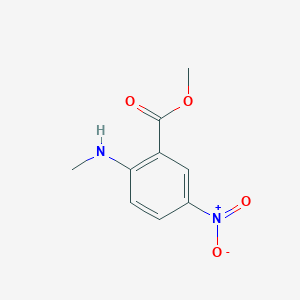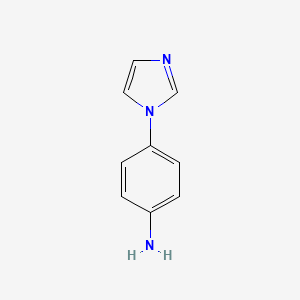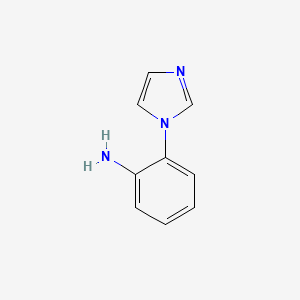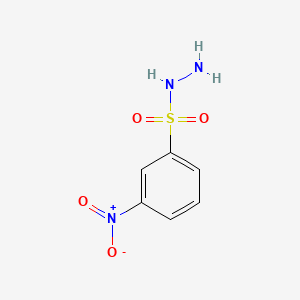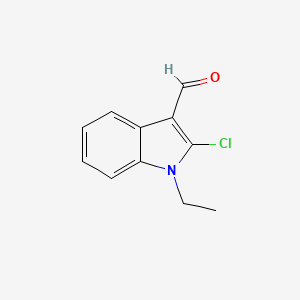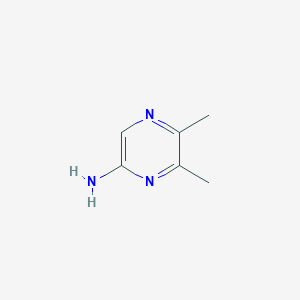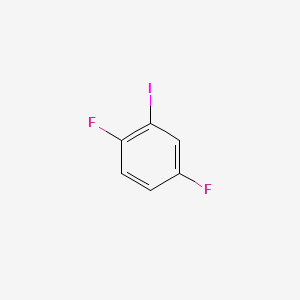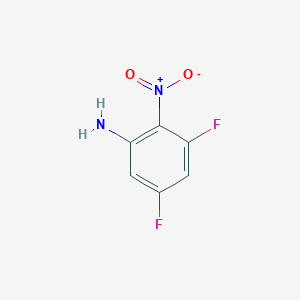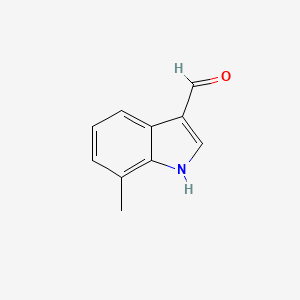
7-Methyl-1h-indole-3-carbaldehyde
描述
7-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are of significant interest in organic chemistry due to their presence in many natural products and pharmaceuticals. The compound is not directly studied in the provided papers, but insights can be drawn from the research on similar indole carbaldehyde compounds.
Synthesis Analysis
The synthesis of indole carbaldehyde derivatives can be achieved through various methods. For instance, Dakin oxidation is used to synthesize 4,7-indoloquinones from indole-7-carbaldehydes, indicating that the activation of the indole C7 position is crucial for the reaction to proceed . Additionally, a cascade synthesis approach has been reported for the enantioselective synthesis of 1,7-annulated indoles from indole-7-carbaldehyde derivatives, which involves iminium-enamine activation . These methods highlight the reactivity of the carbaldehyde group at the C7 position of indoles and suggest potential pathways for synthesizing 7-Methyl-1H-indole-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents on the indole ring, such as the carbaldehyde group, can significantly influence the electronic and steric properties of the molecule. Quantum chemical computations, such as density functional theory (DFT), can be used to study the photophysics of these molecules, as demonstrated in the research on 7-hydroxyquinoline-8-carbaldehydes .
Chemical Reactions Analysis
Indole carbaldehydes participate in various chemical reactions. The presence of the carbaldehyde group allows for nucleophilic substitution reactions, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with different nucleophiles to yield trisubstituted indole derivatives . The research on indoline spiropyrans also shows that indole derivatives can undergo isomerization into colored merocyanine structures upon irradiation, indicating photochromic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of substituents can affect their solubility, boiling and melting points, and reactivity. For example, the fluorescence properties of 1,7-annulated indoles synthesized from indole-7-carbaldehyde derivatives suggest that these compounds have interesting optical properties . Additionally, the ability to form complexes with metal ions, as shown by indoline spiropyrans, indicates potential applications in ion detection .
科学研究应用
-
Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Methods of Application : These compounds are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
-
Synthesis of Indole Derivatives
- Field : Medicinal and Pharmaceutical Chemistry
- Application Summary : Indole derivatives, including 1H-Indole-3-carbaldehyde, play a main role in cell biology. They are important types of molecules and natural products .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Preparation of Analogs of the Indole Phytoalexin Cyclobrassinin
- Field : Biochemistry
- Application Summary : Indole-3-carboxaldehyde, a related compound, was used to prepare analogs of the indole phytoalexin cyclobrassinin .
- Methods of Application : This compound was used as the starting material for the synthesis of higher order indoles .
- Results : The synthesis resulted in the creation of isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles .
-
Analgesic Agents
- Field : Pharmacology
- Application Summary : Indole derivatives are used in the development of analgesic agents .
- Methods of Application : These compounds are used in the synthesis of drugs that help to relieve pain .
- Results : The resulting drugs can provide effective pain relief for various conditions .
-
Hypoglycemic Agents
- Field : Endocrinology
- Application Summary : Indole derivatives are used in the development of hypoglycemic agents .
- Methods of Application : These compounds are used in the synthesis of drugs that help to lower blood sugar levels .
- Results : The resulting drugs can be effective in managing conditions such as diabetes .
-
Antibacterial and Antifungal Agents
- Field : Microbiology
- Application Summary : Indole derivatives are used in the development of antibacterial and antifungal agents .
- Methods of Application : These compounds are used in the synthesis of drugs that inhibit the growth of bacteria and fungi .
- Results : The resulting drugs can be effective in treating various bacterial and fungal infections .
-
Tryptophan Dioxygenase Inhibitors
- Field : Biochemistry
- Application Summary : Indole derivatives are used in the development of tryptophan dioxygenase inhibitors .
- Methods of Application : These compounds are used in the synthesis of drugs that inhibit the enzyme tryptophan dioxygenase .
- Results : The resulting drugs can be effective in managing conditions related to the metabolism of the amino acid tryptophan .
-
Potential Anticancer Immunomodulators
- Field : Oncology
- Application Summary : Pyridyl-ethenyl-indoles, a type of indole derivative, are potential anticancer immunomodulators .
- Methods of Application : These compounds are used in the synthesis of drugs that modulate the immune response to fight cancer .
- Results : The resulting drugs can be effective in treating various types of cancer .
-
Antiamoebic and Cytotoxic Agents
- Field : Microbiology
- Application Summary : Indole derivatives are used in the development of antiamoebic and cytotoxic agents .
- Methods of Application : These compounds are used in the synthesis of drugs that inhibit the growth of amoebae and have cytotoxic effects .
- Results : The resulting drugs can be effective in treating amoebic infections and various diseases related to cell damage .
-
Inhibitors of the Dengue Virus Protease
- Field : Virology
- Application Summary : Indole derivatives are used in the development of inhibitors of the Dengue virus protease .
- Methods of Application : These compounds are used in the synthesis of drugs that inhibit the protease enzyme of the Dengue virus .
- Results : The resulting drugs can have antiviral activity in cell-culture and can be effective in managing Dengue fever .
未来方向
属性
IUPAC Name |
7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFZHVVJBHGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293694 | |
| Record name | 7-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1h-indole-3-carbaldehyde | |
CAS RN |
4771-50-0 | |
| Record name | 4771-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



